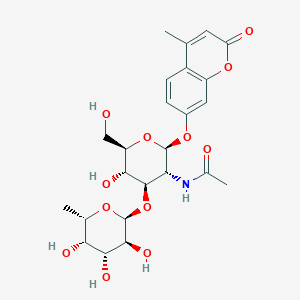

![molecular formula C₁₆H₁₂N₂Na₂O₉S₂ B1140027 Disodio; 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatofenil)etenil]bencenosulfonato CAS No. 78211-77-5](/img/structure/B1140027.png)

Disodio; 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatofenil)etenil]bencenosulfonato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

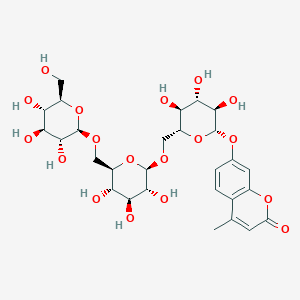

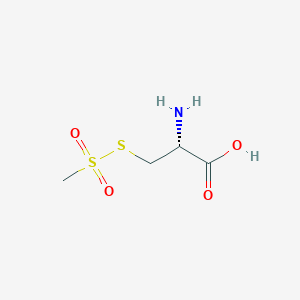

- Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate is a chemical compound that falls under the broader category of sulfonates and acetamides. These compounds are often studied for their synthesis, molecular structure, and chemical properties.

Synthesis Analysis

- The synthesis of related compounds involves the formation of derivatives such as benzamides, benzenesulfonamides, and acetamides, as seen in the work by Sasin et al. (1957) on amines derivatives (Sasin et al., 1957).

Molecular Structure Analysis

- Analysis of molecular structures often involves examining planarity, dihedral angles, and isomeric configurations, as exemplified by Chantrapromma and Fun (2009) in their study of cationic structures (Chantrapromma & Fun, 2009).

Chemical Reactions and Properties

- The chemical reactions of similar compounds can involve processes like oxidative cleavage, electrophilic additions, and nucleophilic substitutions, as discussed by Yoshida et al. (1991) in their study on diselenide and benzeneselenenyl m-nitrobenzenesulfonate reactions (Yoshida et al., 1991).

Physical Properties Analysis

- The physical properties of these compounds can be complex and are often related to their molecular structure and bonding patterns. For instance, studies on the dimerization of azo dyes in aqueous solutions, as reported by Murakami et al. (1997), can offer insights into the physical interactions and stability of such compounds (Murakami et al., 1997).

Chemical Properties Analysis

- The chemical properties are closely tied to functional groups and their reactivity. Studies like that of Choi et al. (2002) on the substitution reactions of aryl benzenesulfonates can provide a deeper understanding of the chemical behavior of similar compounds (Choi et al., 2002).

Aplicaciones Científicas De Investigación

Etiquetado y entrecruzamiento de proteínas

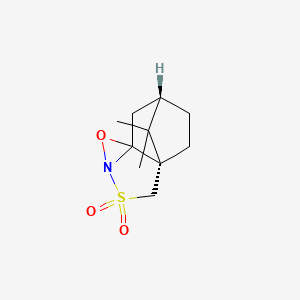

Este compuesto es un reactivo reactivo a los tioles que es soluble en agua, con alta polaridad e impermeabilidad a la membrana {svg_1}. Se utiliza en el etiquetado y entrecruzamiento de proteínas {svg_2}.

2. Determinación de la exposición de proteínas y cadenas polipeptídicas El tinte polisulfonado es útil para determinar si las proteínas que contienen tioles y las cadenas polipeptídicas están expuestas en la superficie de la membrana extracelular o citoplásmica {svg_3}.

Inhibidor de la proteína Band3

Se ha utilizado como inhibidor de la proteína Band3 en conejos {svg_4}.

Inhibición de los transportadores de bicarbonato

Este compuesto se ha utilizado para la inhibición de los transportadores de bicarbonato en tejido de rebanadas de cerebro {svg_5}.

Intercambiador HCO3-/Cl- en embriones

Se ha utilizado como intercambiador HCO3-/Cl- (intercambiador de aniones) en embriones {svg_6}.

Reactivo de entrecruzamiento homobifuncional con carga negativa

El ácido 4,4′-diisotiocianatostilbeno-2,2′-disulfónico es un reactivo de entrecruzamiento homobifuncional con carga negativa {svg_7}.

Inhibidor de la permeabilidad aniónica celular

Es un inhibidor específico de la permeabilidad aniónica celular que se utiliza en estudios de transporte celular {svg_8}.

8. Inhibición del transporte de calcio en vesículas Además, también inhibe el transporte de calcio en vesículas {svg_9}.

Mecanismo De Acción

Target of Action

The primary targets of Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate are currently unknown

Biochemical Pathways

The biochemical pathways affected by Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate are currently unknown

Result of Action

The molecular and cellular effects of Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate . .

Propiedades

IUPAC Name |

disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O9S2.2Na/c1-10(19)17-13-6-4-11(15(8-13)28(22,23)24)2-3-12-5-7-14(18(20)21)9-16(12)29(25,26)27;;/h2-9H,1H3,(H,17,19)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/b3-2+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVPDHLOXJWYDI-WTVBWJGASA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2Na2O9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

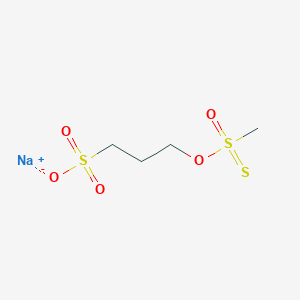

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)

![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)